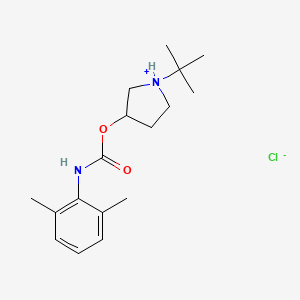

N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride

Description

N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride is a chiral carbamate derivative featuring a pyrrolidine core substituted with a tert-butyl group and a 2,6-dimethylphenylcarbamate moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chromatographic applications. This compound is structurally related to chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for enantiomeric separations. Its design leverages steric and electronic effects from the tert-butyl and dimethylphenyl groups to achieve selective molecular interactions .

Properties

CAS No. |

31991-03-4 |

|---|---|

Molecular Formula |

C17H27ClN2O2 |

Molecular Weight |

326.9 g/mol |

IUPAC Name |

(1-tert-butylpyrrolidin-1-ium-3-yl) N-(2,6-dimethylphenyl)carbamate;chloride |

InChI |

InChI=1S/C17H26N2O2.ClH/c1-12-7-6-8-13(2)15(12)18-16(20)21-14-9-10-19(11-14)17(3,4)5;/h6-8,14H,9-11H2,1-5H3,(H,18,20);1H |

InChI Key |

JUFUNKWZCPPHFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OC2CC[NH+](C2)C(C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride involves several steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with N-tert-butyl-3-pyrrolidinol in the presence of a suitable solvent and catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product’s formation .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure high yield and purity.

Chemical Reactions Analysis

N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrrolidyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Amylose Tris(3,5-dimethylphenylcarbamate)

Structural Differences :

- The amylose-based CSP substitutes the 3,5-dimethylphenylcarbamate group, whereas the target compound uses a 2,6-dimethylphenylcarbamate moiety.

- The absence of a pyrrolidine-tert-butyl system in amylose CSPs reduces steric hindrance but limits selectivity for certain rigid molecules.

Functional Differences :

- Wang et al. (2003) demonstrated that 3,5-dimethylphenylcarbamate derivatives exhibit superior chiral recognition for alcohols and amines due to optimized π-π interactions and hydrogen bonding .

- In contrast, the 2,6-dimethyl substitution in the target compound may favor separations of planar aromatic analytes by altering electron density distribution.

| Parameter | Target Compound | Amylose Tris(3,5-DMPC) |

|---|---|---|

| Substituent Positions | 2,6-dimethylphenyl | 3,5-dimethylphenyl |

| Core Structure | Pyrrolidine | Amylose polysaccharide |

| Key Interaction Mechanism | Steric hindrance | π-π stacking |

| Typical Applications | Small-molecule CSP | Broad-spectrum CSP |

Cellulose Tris(4-methylbenzoate)

Structural Differences :

- Cellulose derivatives employ benzoate esters instead of carbamates, reducing hydrogen-bonding capacity.

- The target compound’s pyrrolidine core provides a rigid, nitrogen-containing scaffold absent in cellulose analogs.

Functional Differences :

- Dhakane and Ubale (2013) validated cellulose-based CSPs for separating irinotecan hydrochloride enantiomers, achieving resolution factors >2.0 .

- The carbamate group in the target compound may enhance durability under acidic mobile phases compared to ester-linked cellulose phases.

| Parameter | Target Compound | Cellulose Tris(4-MB) |

|---|---|---|

| Linkage Type | Carbamate | Ester |

| Acid Stability | High | Moderate |

| Enantioselectivity Range | Narrow (steric) | Broad (flexible) |

Other Pyrrolidine Derivatives

Compounds like N-isopropyl-3-pyrrolidyl phenylcarbamate lack the tert-butyl group and 2,6-dimethyl substitution.

Research Findings and Performance Metrics

- Chiral Recognition: The 2,6-dimethylphenyl group creates a "pocket" for planar analytes, while the tert-butyl group disrupts non-selective adsorption.

- Method Validation : Compared to cellulose-based methods , the target compound’s CSP may require lower alcohol modifiers in mobile phases to maintain efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.